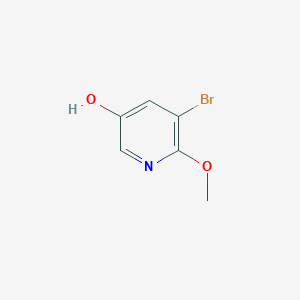

5-Bromo-6-methoxypyridin-3-ol

Description

Significance of Halogenated Pyridinol Scaffolds in Organic Synthesis and Medicinal Chemistry

Halogenated pyridinol scaffolds are fundamental building blocks in the design and synthesis of a wide array of functional molecules. The presence of a halogen atom, such as bromine, on the pyridinol ring dramatically influences the molecule's reactivity and physicochemical properties. This halogen atom can serve as a versatile handle for a variety of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the introduction of diverse substituents and the construction of more complex molecular architectures. smolecule.com This synthetic flexibility is crucial for creating libraries of compounds for drug discovery and materials science.

In medicinal chemistry, the incorporation of halogens into pyridinol structures can significantly impact a molecule's biological activity. Halogen atoms can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com For instance, halogenated pyridinones have been investigated for their potential as halogen bond donors, an interaction that can be pivotal in the binding of a ligand to a protein. researchgate.net The strategic placement of a halogen can lead to enhanced potency and selectivity for specific enzymes or receptors, making these scaffolds valuable in the development of new therapeutic agents. smolecule.com

Overview of Substituted Pyridine (B92270) Derivatives in Contemporary Research

Substituted pyridine derivatives are a cornerstone of modern chemical research due to their wide-ranging applications and versatile chemical nature. nih.gov They are integral components in pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, can be readily modified with various functional groups, leading to a vast and diverse chemical space. nih.gov

Numerous synthetic strategies have been developed to access multi-substituted pyridines, including transition metal-catalyzed cycloaddition reactions and formal [4+2] cycloaddition reactions. rsc.orgacs.org These methods allow for precise control over the substitution pattern on the pyridine ring, enabling the synthesis of molecules with tailored properties. mdpi.com In medicinal chemistry, substituted pyridine derivatives are recognized as important pharmacophores, with many approved drugs containing this structural motif. nih.gov They have been shown to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. frontiersin.org Recent research has focused on the development of selective inhibitors of various enzymes, such as Jumonji-C domain-containing protein 5 (JMJD5), using substituted pyridine derivatives as a starting point. nih.gov

Structural Context of 5-Bromo-6-methoxypyridin-3-ol in Relation to Pyridine Heterocycles

The bromine atom at the 5-position is an electron-withdrawing group and a good leaving group in nucleophilic substitution and cross-coupling reactions. smolecule.com The methoxy (B1213986) group at the 6-position is an electron-donating group, which can influence the electron density of the pyridine ring and may participate in hydrogen bonding. cymitquimica.com The hydroxyl group at the 3-position, which makes the compound a pyridinol, can also engage in hydrogen bonding and can be a site for further chemical modification. cymitquimica.com The interplay of these functional groups creates a unique electronic environment on the pyridine ring, influencing its reactivity in various chemical transformations and its potential interactions with biological macromolecules.

| Property | Data |

| Molecular Formula | C6H6BrNO2 |

| Molecular Weight | 204.02 g/mol |

| CAS Number | 1299312-97-2 |

| InChI | InChI=1S/C6H6BrNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 |

| Canonical SMILES | COC1=NC=C(C=C1Br)O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLHBPPGBOMBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738137 | |

| Record name | 5-Bromo-6-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299312-97-2 | |

| Record name | 5-Bromo-6-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 6 Methoxypyridin 3 Ol and Its Derivatives

Strategic Approaches for Regioselective Functionalization of Pyridine (B92270) Rings

The intrinsic electronic properties of the pyridine ring, characterized by its electron-deficient nature, complicate direct functionalization. beilstein-journals.org The nitrogen atom deactivates the ring towards electrophilic aromatic substitution and can coordinate with Lewis acids, further reducing reactivity. beilstein-journals.org Consequently, achieving regioselective substitution often necessitates multi-step strategies involving pre-functionalized precursors or advanced catalytic systems.

The introduction of a bromine atom at a specific position on a substituted pyridine ring is a critical step in the synthesis of compounds like 5-Bromo-6-methoxypyridin-3-ol. The choice of brominating agent and reaction conditions is paramount to achieving the desired regioselectivity.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). For instance, the bromination of a methoxyphenyl precursor has been accomplished in high yield using Br₂ in a solution of 33% hydrobromic acid in acetic acid and dichloromethane (B109758). nih.gov In other cases, particularly for activated pyridine systems, NBS is a preferred reagent. The bromination of a methyl 2-methoxy-6-methylaminopyridine-3-carboxylate derivative with NBS in dimethylformamide (DMF) at 80°C proceeds efficiently to yield the corresponding 5-bromo product. pharm.or.jp Subsequent alkaline hydrolysis can then furnish the desired carboxylic acid. pharm.or.jp

Research has shown that after the initial synthesis of a 2-methoxy-6-methylaminopyridine-3-carboxylic acid, bromination with NBS yields the 5-bromo derivative in 88% yield. pharm.or.jp This highlights a strategy where the electronic properties of the existing substituents direct the incoming electrophile (bromine) to the C5 position.

Table 1: Selected Bromination Reactions on Substituted Pyridine Derivatives

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| Methoxyphenyl derivative | Br₂ in 33% HBr/AcOH | Dichloromethane | Room Temp, 1.5 h | 4-Bromo-methoxyphenyl derivative | High | nih.gov |

| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | NBS | DMF | 80 °C | Methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate | 96% | pharm.or.jp |

| 2-Methoxy-6-methylaminopyridine-3-carboxylic acid | NBS | Not specified | Not specified | 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | 88% | pharm.or.jp |

The introduction of a methoxy (B1213986) group onto a pyridine ring, particularly a halogenated one, is typically achieved via nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a halide by a methoxide (B1231860) source, commonly sodium methoxide (NaOMe). The regioselectivity of this substitution is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions.

A key synthetic step towards a related compound, 6-bromo-2-methoxypyridin-3-amine (B113220), involves the reaction of 2,6-dibromopyridin-3-amine with sodium methoxide. nih.gov Heating this mixture in 1,4-dioxane (B91453) at 100°C for 18 hours selectively displaces the bromine atom at the C2 position, which is activated by the adjacent nitrogen atom and the amino group at C3. nih.gov

The synthesis of methoxypyridine carboxylates from corresponding dihalopyridine precursors reveals the complexity of achieving regioselectivity. pharm.or.jp The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can yield a mixture of products. pharm.or.jp The choice of solvent plays a critical role: in methanol (B129727), the 6-methoxy isomer is the main product, whereas in dichloromethane (CH₂Cl₂), a better ratio of the 2-methoxy and 6-methoxy isomers is observed. pharm.or.jp In contrast, using a difluoro-precursor in solvents like acetonitrile (B52724) or THF leads to preferential formation of the 2-methoxy product, highlighting the influence of the leaving group on the reaction outcome. pharm.or.jp

Table 2: Regioselectivity in the Methoxylation of Dihalopyridine-3-Carboxylic Esters

| Starting Material | Reagent | Solvent | Conditions | Major Product(s) | Reference |

| 2,6-Dibromopyridin-3-amine | NaOMe | 1,4-Dioxane | 100 °C, 18 h | 6-Bromo-2-methoxypyridin-3-amine | nih.gov |

| Methyl 2,6-difluoropyridine-3-carboxylate | NaOMe | CH₃CN, THF, or CH₂Cl₂ | 5 °C | Methyl 2-methoxy-6-fluoropyridine-3-carboxylate | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | NaOMe | MeOH | 5 °C | Methyl 6-methoxy-2-chloropyridine-3-carboxylate | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | NaOMe | DMF | Not specified | Methyl 2,6-dimethoxypyridine-3-carboxylate (disubstituted) | pharm.or.jp |

Direct Synthesis Routes to this compound

Directly constructing the this compound ring system involves either building the ring with the substituents already in place or performing a highly regioselective substitution on a suitable precursor.

Cyclocondensation reactions offer a powerful strategy for the de novo synthesis of highly substituted pyridine and pyridinol rings from acyclic precursors. researchgate.net These methods build the heterocyclic core by forming multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

One notable approach involves the cyclocondensation of lactam acetals with enaminones, which has been successfully employed in the synthesis of bicyclic pyridinol antioxidants. acs.orgnih.govacs.org Another versatile method is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible route to a variety of highly substituted pyridin-4-ol derivatives. chim.it While not directly reported for this compound, these methodologies demonstrate the principle of constructing the pyridinol ring with desired substitution patterns by carefully selecting the acyclic starting materials. The modification of traditional condensation strategies remains a significant area of research for accessing functionalized pyridines. researchgate.net

Nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines is a cornerstone strategy for the synthesis of substituted pyridines. youtube.com The reaction's regioselectivity is dictated by the electronic activation provided by the ring nitrogen and other electron-withdrawing groups, as well as the positions of the leaving groups (halogens).

The synthesis of this compound can be envisaged starting from a precursor like 3,5-dibromo-2-methoxypyridine (B79366) or 2,3,5-tribromopyridine. A general and highly relevant example is the synthesis of 6-bromo-2-methoxypyridin-3-amine from 2,6-dibromopyridin-3-amine. nih.gov In this synthesis, sodium methoxide in dioxane selectively displaces the C2 bromine over the C6 bromine, a preference driven by electronic factors. nih.gov

Similarly, studies on the reaction of methyl 2,6-dichloropyridine-3-carboxylate with methylamine (B109427) demonstrate that the solvent choice is crucial for regioselectivity. pharm.or.jp The reaction in DMF favors substitution at the 6-position, while other solvents like THF or acetonitrile give poorer yields of the desired product. pharm.or.jp This underscores the intricate balance of factors that must be controlled for a successful SNAr-based synthesis of a specific polysubstituted pyridine isomer. Microwave-assisted SNAr has also been shown to be an efficient method for the amination of 3,4,5-trihalopyridines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Analogs

The bromine atom in this compound serves as a synthetic handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. epdf.pub

However, the direct use of pyridinols in cross-coupling reactions can be challenging. The acidic proton of the hydroxyl group can interfere with the catalytic cycle. It has been noted that cross-coupling reactions involving bromopyridinols are often poor, sometimes yielding no product under standard conditions. epdf.pub This is attributed to the pKa of the pyridinol nitrogen, which can affect coordination to the metal center. epdf.pub

To circumvent these issues, protection of the hydroxyl group is a common strategy. Alternatively, modifications to the coupling partners can improve reaction efficiency. For example, the use of a pinacol (B44631) boronate ester instead of a boronic acid in a Chan-Lam coupling with a bromopyridinol has been shown to provide the desired product, albeit in modest yields of 11-16%. epdf.pub This suggests that while challenging, palladium-catalyzed diversification of the this compound scaffold is feasible with careful optimization of reaction conditions and reagents.

Suzuki-Miyaura Coupling for Aryl-Pyridyl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used transition-metal-catalyzed reaction for forming carbon-carbon bonds. libretexts.org In the context of this compound, the bromine atom at the 5-position serves as an excellent handle for introducing aryl or heteroaryl substituents via this cross-coupling reaction. cymitquimica.com The general reaction involves the coupling of an organoborane (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. libretexts.org

While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from closely related analogs. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methoxypyridine (B44785) with potassium p-tolyltrifluoroborate, using a Pd/C catalyst in the presence of air, has been shown to produce the corresponding biaryl product in high yield (93%). rhhz.net Similarly, the coupling of 5-bromo-6-fluoropyridin-3-ol (B1592280) with arylboronic acids is a known transformation, though it often requires protection of the hydroxyl group to prevent side reactions.

The reaction typically proceeds through a catalytic cycle involving three main steps: oxidative addition of the bromopyridine to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromo-Methoxypyridines

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 5-Bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | K2CO3 | H2O/THF | 93% | rhhz.net |

| 5-Bromo-6-fluoropyridin-3-ol | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Not specified | - | |

| 5-Bromo-7-azaindole | 1-Methyl-4-pyrazoleboronic acid pinacol ester | Not specified | Not specified | Not specified | - | nih.gov |

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, the reactive sites on this compound allow for a range of other transition-metal-mediated transformations to build molecular complexity.

Buchwald-Hartwig Amination : The bromine atom is susceptible to C-N bond formation via Buchwald-Hartwig amination. This reaction allows for the introduction of various primary and secondary amines, which is a common strategy in drug discovery. For example, the related compound 5-bromo-6-fluoropyridin-3-ol can undergo C–N bond formation with secondary amines using palladium catalysis.

Sonogashira Coupling : This reaction would involve coupling the bromo-substituent with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl moieties.

Heck Coupling : The bromo group can participate in Heck coupling reactions with alkenes to form substituted olefins.

Denitrative Coupling : In cases where a nitro-analogue is available, transition-metal-catalyzed denitrative coupling can be a powerful tool. For instance, rhodium catalysts have been used for the denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org

Copper-Catalyzed Reactions : Copper catalysts are often used for various transformations. For instance, Cu(II)-catalyzed tandem reactions have been developed to synthesize imidazopyridines from aminopyridines. beilstein-journals.org Copper can also mediate the formation of C-N bonds in the synthesis of complex heterocyclic systems. beilstein-journals.org

These reactions highlight the versatility of the bromopyridinol scaffold in accessing a wide array of derivatives through different bond-forming strategies. dicp.ac.cnacs.org

Derivatization Strategies from Related Pyridinol Intermediates

The synthesis of complex molecules often relies on the stepwise functionalization of a core intermediate. Pyridinols and their precursors serve as key platforms for such derivatization strategies.

One common approach involves nucleophilic aromatic substitution (SNAr) on di-halogenated pyridines. For example, a synthetic route towards a derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, starts from 2,6-dichloropyridine-3-carboxylic acid. pharm.or.jp The chlorine atoms can be selectively substituted by different nucleophiles, such as methoxide and methylamine, by carefully controlling the reaction conditions like solvent and temperature. pharm.or.jp

Another key strategy is the manipulation of functional groups on a pre-formed ring. In the synthesis of methoxypyridine-derived gamma-secretase modulators, 2,6-dibromopyridin-3-amine was used as a starting material. nih.gov A methoxy group was introduced via nucleophilic aromatic substitution with sodium methoxide, displacing one of the bromine atoms to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate can then undergo further reactions, such as N-formylation, to build more complex structures. nih.gov

The hydroxyl group of the pyridinol can also be a point of derivatization. It can be oxidized to the corresponding pyridone or used in etherification reactions to introduce new functional groups.

Optimization of Synthetic Pathways for Enhanced Yields and Purity

The efficiency of a synthetic route is critical, particularly for large-scale production. Optimization focuses on maximizing product yield and purity while minimizing costs and reaction times.

A key factor in optimization is the choice of solvent and reaction temperature. In the regioselective substitution of dihalopyridines, the solvent can dramatically influence the ratio of products. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with methylamine, using dimethylformamide (DMF) as a solvent at low temperatures favored the desired 6-methylamino product, whereas other solvents like methanol or THF gave poor yields or different product distributions. pharm.or.jp

Catalyst and ligand selection is paramount in transition-metal-catalyzed reactions. In lead optimization studies for 7-azaindole (B17877) derivatives, various Suzuki coupling conditions are screened to find the most effective combination for coupling different boronic acids, thereby improving yields and ensuring the successful synthesis of a diverse library of compounds. nih.gov

Table 2: Effect of Solvent on Regioselective Substitution

| Solvent | Temperature | Product Ratio (Desired:Undesired) | Reference |

| DMF | -60 °C | Major product is 6-methylamino derivative | pharm.or.jp |

| THF | 5 °C | Poor yield of desired product | pharm.or.jp |

| CH3CN | 5 °C | Poor yield of desired product | pharm.or.jp |

| MeOH | 5 °C | Main product is an amide derivative | pharm.or.jp |

Green Chemistry Considerations in Pyridinol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridinols.

Key green chemistry strategies applicable to pyridinol synthesis include:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and sometimes improve yields compared to conventional heating. It is recognized as a green chemistry tool and has been used for the efficient synthesis of pyridine derivatives. nih.gov

Use of Greener Solvents : Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water or ionic liquids. rsc.org For example, Suzuki-Miyaura reactions have been successfully performed in water, which is a highly desirable green solvent. rhhz.net

One-Pot and Multicomponent Reactions (MCRs) : Combining multiple reaction steps into a single pot (one-pot synthesis) or reacting multiple starting materials together at once (MCRs) reduces the need for intermediate purification steps, minimizes waste, and saves time and resources. researchgate.netnih.gov

Use of Renewable Feedstocks : There is growing interest in synthesizing chemicals from renewable resources. For example, pyridinium (B92312) ionic liquids have been synthesized from furfural (B47365) (derived from carbohydrates) and amino acids. rsc.org

Catalysis : The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. This reduces the need for stoichiometric reagents and minimizes waste. nih.gov

By incorporating these approaches, the synthesis of this compound and its derivatives can be made more environmentally benign and sustainable. acs.org

Mechanistic Investigations into the Reactivity of 5 Bromo 6 Methoxypyridin 3 Ol

Electronic and Steric Influences of Bromine and Methoxy (B1213986) Groups on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in 5-Bromo-6-methoxypyridin-3-ol is significantly modulated by the electronic and steric effects of the bromine and methoxy substituents. The pyridine ring itself is an electron-deficient aromatic system. imperial.ac.uk The presence of a bromine atom at the 5-position and a methoxy group at the 6-position introduces competing electronic effects. Bromine acts as an electron-withdrawing group through its inductive effect (-I), which decreases the electron density of the aromatic ring. Conversely, the methoxy group is an electron-donating group via its resonance effect (+R), which increases electron density, particularly at the ortho and para positions relative to it.

The steric bulk of the substituents also plays a role in directing the regioselectivity of reactions. The C–Br bond is longer than a C-H bond, introducing steric hindrance that can influence the approach of reagents to adjacent positions.

| Property | Value/Effect |

| Bromine Inductive Effect (-I) | Moderate electron withdrawal |

| Methoxy Resonance Effect (+R) | Electron donation |

| C-Br Bond Length | ~1.90 Å |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic that is further enhanced by the presence of the electron-withdrawing bromine atom. imperial.ac.uk The bromine at position 5 and the inherent electron deficiency of the pyridine ring create sites that are favorable for nucleophilic attack. Nucleophilic substitution reactions can lead to the displacement of the bromine atom by various nucleophiles. evitachem.com

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient character. gcwgandhinagar.com The nitrogen atom in the ring and the electron-withdrawing bromine atom deactivate the ring towards electrophilic attack. gcwgandhinagar.com However, the electron-donating methoxy group at the 6-position can help to activate the ring towards EAS, counteracting the deactivating effects. This directing influence of the methoxy group can favor substitution at the para-position (C-3, which is already substituted with a hydroxyl group) and the ortho-position (C-5, which is brominated). Therefore, further electrophilic substitution on the ring is not highly favored and would likely require harsh reaction conditions.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a carbocation intermediate. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Reactivity of the Halogen Atom in Coupling and Substitution Reactions

The bromine atom at the 5-position is a key functional group that enables a variety of transformations, particularly in the realm of metal-catalyzed cross-coupling and nucleophilic substitution reactions. cymitquimica.comsmolecule.com

The carbon-bromine bond in this compound is a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halogens in these couplings is I > Br > Cl. researchgate.net This makes the bromo-substituted pyridine a suitable substrate for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. vulcanchem.commdpi.com In these reactions, a palladium catalyst facilitates the coupling of the aryl bromide with an organometallic reagent (e.g., a boronic acid in Suzuki-Miyaura coupling). mdpi.com

| Cross-Coupling Reaction | Coupling Partner |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) |

| Heck | Alkenes |

| Sonogashira | Terminal alkynes |

The bromine atom can be selectively displaced by a variety of nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the 5-position of the pyridine ring. evitachem.com For instance, the bromine can be substituted by amines, thiols, or other nucleophiles. This selective displacement is a valuable strategy in the synthesis of more complex pyridine derivatives. evitachem.com

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 3-position of this compound can undergo several chemical transformations. It can be oxidized to the corresponding ketone or pyridinone tautomer. Additionally, the hydroxyl group can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively. ambeed.com These transformations provide further avenues for the functionalization of the molecule.

Reduction Chemistry of this compound and its Analogues

The reduction chemistry of this compound is primarily characterized by two potential reaction pathways: the reduction of the pyridine ring and the cleavage of the carbon-bromine bond (reductive dehalogenation). While specific studies on the reduction of this compound are not extensively documented in public literature, its reactivity can be inferred from studies on its analogues, such as other brominated pyridinols and aromatic compounds.

Catalytic hydrogenation is a common and versatile method for the reduction of various functional groups. nih.gov For compounds containing halogen substituents, catalytic hydrogenation can lead to dehalogenation. organic-chemistry.org The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (Adams' catalyst), or Raney nickel, in the presence of hydrogen gas. libretexts.org The reaction is heterogeneous, occurring on the surface of the metal catalyst where hydrogen is adsorbed. libretexts.org The mechanism involves the oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis. The susceptibility of a carbon-halogen bond to hydrogenolysis often depends on its position on the aromatic ring. nih.gov For instance, in the debromination of polybrominated diphenyl ethers (PBDEs) using a nano zero-valent iron/palladium (nZVI/Pd) system, the reactivity of the bromine atom for removal follows the order of para > meta > ortho. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving selective reduction. In some cases, specific catalyst poisons, like diphenylsulfide, can be used with a Pd/C catalyst to selectively reduce alkenes and alkynes without affecting aryl halides. organic-chemistry.org Conversely, bimetallic systems, such as Pd/Fe, have been shown to enhance the rate of dehalogenation for compounds like polychlorinated biphenyls (PCBs). nih.gov Reductive dehalogenation has also been observed in microbial systems, where anaerobic bacteria can debrominate brominated phenols. ufz.de Furthermore, mechanochemical methods, using additives like silica (B1680970) and aluminum powders, have been investigated for the dehalogenation of brominated compounds. vtt.fi

For analogues like 5-Bromo-6-methyl-3-nitropyridin-2-ol, the nitro group is susceptible to reduction to an amino group using agents like hydrogen gas with a catalyst. This highlights that other functional groups on the pyridine ring can also undergo reduction, and the reaction conditions would determine the final product. The presence of the methoxy and hydroxyl groups on this compound would also influence the electronic properties of the pyridine ring and, consequently, its susceptibility to reduction.

| Compound Type | Reduction Method | Key Observation | Reference(s) |

| Brominated Aromatics | Catalytic Hydrogenation (nZVI/Pd) | Susceptibility to debromination: para > meta > ortho. | nih.gov |

| Brominated Phenols | Microbial Reductive Dehalogenation | Sponge-associated anaerobic bacteria can perform debromination. | ufz.de |

| Olefins/Acetylenes with Aryl Halides | Catalytic Hydrogenation (Pd/C with poison) | Selective reduction of C-C multiple bonds without dehalogenation. | organic-chemistry.org |

| 5-Bromo-6-methyl-3-nitropyridin-2-ol | Catalytic Hydrogenation | The nitro group can be reduced to an amino group. | |

| Hexabromocyclododecane (BFR) | Mechanochemical Treatment | Dehalogenation occurs with the aid of Si-Al-based additives. | vtt.fi |

Acid-Base Properties and Protonation Equilibria of Pyridinols

The acid-base properties of pyridinols, including this compound, are complex due to the presence of at least two ionizable groups: the weakly acidic phenolic hydroxyl group (-OH) and the basic pyridine ring nitrogen. The protonation and deprotonation events of these sites are fundamental to understanding the compound's behavior in solution. nih.gov

The basicity of the pyridine nitrogen is significantly influenced by the substituents on the ring. researchgate.net Electron-donating groups increase the electron density on the nitrogen atom, making it more basic (higher pKa of the conjugate acid), while electron-withdrawing groups decrease its basicity. For this compound, the methoxy group (-OCH₃) is electron-donating through resonance, whereas the bromine atom (-Br) is electron-withdrawing through induction but weakly donating through resonance. The hydroxyl group's effect is pH-dependent.

A crucial aspect of pyridinol chemistry is the existence of tautomeric equilibria, particularly the keto-enol equilibrium. nih.govresearchgate.net Deprotonation of the pyridinol hydroxyl group in an alkaline solution can lead to a keto form, which enhances the electron density on the pyridine nitrogen atom. nih.govresearchgate.net This, in turn, can increase the basicity of the pyridinol compared to its non-hydroxylated pyridine analogues. nih.govresearchgate.net The protonation constants of pyridinol-based ligands are influenced by this equilibrium. nih.gov

The acidity of the phenolic hydroxyl group is also substituent-dependent. For the parent 3-hydroxypyridine, a pKa value of 8.72 has been reported for the hydroxyl group. researchgate.net A pH titration of an analogue, 6-amino-2,4-dimethyl-3-pyridinol, allowed for the estimation of the pKa for the phenolic hydroxyl group (around 10.6) and the pKb for the pyridine nitrogen (pKa of conjugate acid ≈ 7.1). ru.nl

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the pKa values of substituted pyridines, and the results generally show good agreement with experimental values. mdpi.combas.bg These studies confirm the significant impact of substituent position and nature on the acidity and basicity of the pyridine ring. For instance, theoretical predictions for hydroxypyridines show that including an explicit water molecule interacting with the pyridine nitrogen improves the accuracy of the calculated pKa values. researchgate.net

| Compound | pKa (Experimental) | pKa (Calculated Method) | Comments | Reference(s) |

| Pyridine | 5.23 | 4.58 (mono-hydrated) | Parent compound for comparison. | researchgate.net |

| 3-Hydroxypyridine | 8.72 (OH group), 4.79 (Ring N) | 7.37 (OH), 3.73 (Ring N) (mono-hydrated) | An important parent analogue. | researchgate.netresearchgate.net |

| 2-Hydroxypyridine | 11.62 (OH group), 0.75 (Ring N) | 12.27 (OH), 1.22 (Ring N) (mono-hydrated) | Illustrates positional isomer effects. | researchgate.netresearchgate.net |

| 4-Hydroxypyridine | 11.09 (OH group), 3.20 (Ring N) | - | Illustrates positional isomer effects. | researchgate.net |

| 6-Amino-2,4-dimethyl-3-pyridinol | ~10.6 (OH group), ~7.1 (Ring N) | - | Titration of a highly substituted analogue. | ru.nl |

| Pyridoxine | 5.20 | 5.25 (WB97XD/6-31+Gdp) | Example of a complex substituted pyridinol. | bas.bg |

Computational Chemistry and Theoretical Studies of 5 Bromo 6 Methoxypyridin 3 Ol

Quantum Mechanical Investigations (e.g., Density Functional Theory)

No specific studies utilizing Density Functional Theory (DFT) or other quantum mechanical methods to investigate the electronic structure and reactivity of 5-Bromo-6-methoxypyridin-3-ol could be identified. Such studies would typically provide valuable insights into the molecule's behavior.

Analysis of Frontier Molecular Orbitals (FMOs)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic transitions, is not available.

Prediction of Reactivity Indices and Reaction Pathways

There are no published predictions of reactivity indices—such as electronegativity, hardness, and electrophilicity—or theoretical explorations of potential reaction pathways for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis, which illustrates the charge distribution and is predictive of electrophilic and nucleophilic attack sites, has not been reported for this specific compound.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations that predict and help validate experimental spectroscopic data are a common application of computational chemistry. However, such data for this compound is absent from the available literature.

Theoretical NMR Chemical Shift Calculations

No studies were found that presented theoretical calculations of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These calculations are instrumental in confirming molecular structures and interpreting experimental NMR spectra.

Vibrational Frequency Analysis (FT-IR)

Similarly, a theoretical vibrational frequency analysis for this compound, which would correspond to its Fourier-Transform Infrared (FT-IR) spectrum and help in the assignment of its vibrational modes, has not been documented.

Conformational Analysis and Energy Minima of Substituted Pyridinols

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. For substituted pyridinols, such as this compound, understanding the preferred conformation is essential as it influences the molecule's physical, chemical, and biological properties. The conformation of the substituents relative to the pyridinol ring can significantly impact its interaction with biological targets.

Theoretical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the geometries of various possible conformers and to calculate their corresponding energies. researchgate.net By identifying the conformers with the lowest energy, the most stable and thus most populated conformations at equilibrium can be predicted. For instance, in substituted piperidines, which are related saturated heterocycles, the conformational preferences of substituents are well-studied and can be influenced by electrostatic interactions. nih.gov

In the case of this compound, key conformational variables would include the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring and the orientation of the hydroxyl proton. Steric hindrance between the bulky bromine atom at the 5-position and the methoxy group at the 6-position could lead to a non-planar arrangement of the methoxy group with respect to the aromatic ring. nih.gov Theoretical calculations would aim to quantify the rotational barrier of the C-O bond of the methoxy group and the C-O bond of the hydroxyl group.

The relative energies of different conformers determine their population distribution according to the Boltzmann distribution. A hypothetical conformational analysis of a substituted pyridinol is presented in the table below, illustrating how relative energies are used to determine the most stable conformer.

| Conformer | Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° | 2.5 | 5 |

| B | 90° | 0.0 | 90 |

| C | 180° | 3.0 | 5 |

This table presents hypothetical data for illustrative purposes, demonstrating the expected outputs of a conformational analysis.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. mdpi.com For this compound, MD simulations can offer insights into how its conformation and interactions are influenced by a solvent environment, which is crucial for understanding its behavior in biological systems where water is the primary solvent. researchgate.net

The process involves placing the molecule of interest within a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps. This generates a trajectory of the molecule's motion, revealing how it moves, vibrates, and interacts with its surroundings. A key aspect to investigate for this compound would be the formation and dynamics of hydrogen bonds between its hydroxyl and methoxy groups and the surrounding water molecules. researchgate.net The strength and lifetime of these hydrogen bonds can significantly affect the solubility and reactivity of the compound.

Mixed-solvent MD simulations, where the protein is simulated in a mixture of water and small organic probe molecules, can be used to identify potential binding sites or "hotspots" on the surface of a target protein. mdpi.com While not directly a study of the solvent effect on the small molecule itself, this technique utilizes solvent interactions to probe protein surfaces for ligandability.

The table below illustrates the type of data that can be extracted from MD simulations, in this case, focusing on the hydrogen bonding characteristics of a hypothetical pyridinol derivative in water.

| Hydrogen Bond | Average Distance (Å) | Average Angle (°) | Occupancy (%) |

| Pyridinol-OH --- Water | 2.8 | 165 | 75 |

| Pyridinol-OCH3 --- Water | 3.0 | 150 | 40 |

This table contains hypothetical data for illustrative purposes, showing typical parameters analyzed in MD simulations of solvent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.comjchemlett.com For pyridinol derivatives, QSAR models can be developed to predict their activity for a specific biological target, such as an enzyme or receptor, thereby guiding the design of new, more potent compounds. mdpi.comnih.gov

The first step in QSAR modeling is to generate a dataset of compounds with known biological activities. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.net

Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity. jchemlett.comnih.gov The predictive power of the QSAR model is then validated using both internal and external sets of compounds. jchemlett.com

For a series of this compound derivatives, a QSAR study could be designed to explore the impact of different substituents at various positions on the pyridine ring on a specific biological activity. The resulting model could help in identifying the key structural features required for the desired activity.

Below is an example of a QSAR model equation and the types of descriptors that might be included for a series of pyridinol derivatives.

Hypothetical QSAR Model:

pIC50 = 0.8 * LogP - 0.05 * Molecular_Weight + 1.2 * HD_Count + 2.5

| Descriptor | Description | Contribution to Activity |

| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive |

| Molecular Weight | Total mass of the molecule | Negative |

| HD_Count | Number of hydrogen bond donors | Positive |

This table and equation present a hypothetical QSAR model for illustrative purposes.

Applications in Academic Research and Structure Activity Relationship Sar Studies

Contribution to Fragment-Based Drug Design and Scaffold Hopping

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. nih.govfrontiersin.org The pyridinone core, inherent in 5-bromo-6-methoxypyridin-3-ol, serves as an excellent starting point in FBDD campaigns. Its structural simplicity, coupled with the presence of hydrogen bond donors and acceptors, allows it to form key interactions within protein binding sites. researchgate.net Once a pyridinone-based fragment is identified as a hit, medicinal chemists employ strategies to grow, link, or merge it with other fragments to enhance potency and selectivity. nih.govfrontiersin.org

Scaffold hopping is a crucial tactic in lead optimization that involves replacing the central core of a known active compound with a structurally novel moiety while preserving its biological activity and key binding interactions. nih.gov This approach is used to discover new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. nih.govdundee.ac.uk The pyridinone ring has been successfully used in scaffold hopping exercises. For instance, in the development of inhibitors for the p38α mitogen-activated protein kinase (MAPK), a known pain hypersensitivity target, pyridinone scaffolds were explored to develop new therapeutics for chronic pain syndromes. frontiersin.org Similarly, scaffold hopping from existing inhibitors led to the discovery of pyridin-2(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. frontiersin.org

Role as Bioisosteres in Medicinal Chemistry

Bioisosterism is a fundamental concept in medicinal chemistry where one functional group or moiety is replaced by another that retains similar physical or chemical properties, resulting in comparable biological activity. digitellinc.comnih.gov This strategy is widely used to modulate a compound's potency, selectivity, and pharmacokinetic properties. ethz.ch The pyridinone scaffold is a versatile bioisostere due to its unique electronic and structural characteristics. researchgate.net

It has been effectively employed as a bioisosteric replacement for several common chemical groups, including:

Phenol (B47542) rings: The hydroxyl group on the pyridinone ring can mimic the hydrogen-bonding capabilities of a phenol.

Amides: The N-H and C=O groups of the pyridinone core can replicate the hydrogen bond donor-acceptor pattern of an amide bond.

Other heterocycles: Pyridinones have served as bioisosteres for pyranones, pyrimidines, and pyrazines, allowing for the fine-tuning of a molecule's properties. researchgate.net

By functioning as a bioisostere, the pyridinone core allows chemists to navigate challenges in drug development, such as improving metabolic stability, enhancing permeability, or avoiding off-target effects, while maintaining the crucial interactions with the intended biological target. ethz.ch

Exploration in Antimicrobial and Anti-Inflammatory Research

The pyridinone scaffold is a key component in compounds investigated for their pharmacological effects, including antimicrobial and anti-inflammatory properties. researchgate.netfrontiersin.orgfrontiersin.org The rising threat of antimicrobial resistance has spurred the search for new classes of antibiotics, and pyridinone derivatives have emerged as a promising area of research. nih.gov For example, a new class of antibiotics based on a ring-fused 2-pyridone backbone has been developed, demonstrating broad activity against various Gram-positive pathogens. nih.govnih.gov

Research has also explored the anti-inflammatory potential of pyridinone-containing molecules. frontiersin.org For instance, inhibitors of the p38α MAPK, a kinase involved in inflammatory pain pathways, have been developed using pyridinone structures. frontiersin.org Another study isolated a compound containing a bromo-methoxy-benzylidene moiety, structurally related to this compound, and reported its anti-inflammatory and antimicrobial activities. researchgate.net

A significant challenge in modern medicine is the emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Pyridinone-based compounds have shown notable efficacy against these challenging pathogens. nih.gov A novel class of ring-fused 2-pyridone antibiotics, termed Gram-positive-cides (GmPcides), has been shown to be effective against a panel of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE). nih.govnih.gov

One such compound, PS757, demonstrated potent inhibitory activity against a variety of pathogenic Firmicutes. nih.gov The compound was found to be effective against MRSA, showcasing the potential of the pyridinone scaffold in combating antibiotic resistance. nih.gov

| Pathogen | Strain | MIC (μg/mL) |

|---|---|---|

| S. aureus (MRSA) | USA300 LAC | 4 |

| Streptococcus pyogenes | HSC5 | 2 |

| Streptococcus agalactiae | COH1 | 2 |

| Streptococcus pneumoniae | TIGR4 | 2 |

| Bacillus subtilis | PY79 | 2 |

Development of Kinase Inhibitors and Modulators

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. acs.orged.ac.uk Consequently, kinase inhibitors have become one of the most important classes of modern drugs. acs.orged.ac.uk The pyridinone scaffold is a prominent feature in the design of many small-molecule kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. frontiersin.org

Researchers have successfully designed potent and selective kinase inhibitors for various targets by incorporating the pyridinone core.

Met Kinase: Pyridinone-based inhibitors have been developed for the Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to tumor growth and metastasis. frontiersin.org

MAP Kinase Interacting Kinases (MNK): The MNK1 and MNK2 kinases are involved in the regulation of mRNA translation and are considered valuable targets in oncology. nih.gov Pyridinone-thienopyrimidine derivatives have been designed as potent and highly selective MNK inhibitors. frontiersin.org Further research led to the identification of a 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold, which acts as a novel MNK inhibitor by binding to the inactive conformation of the enzyme. nih.gov

| Kinase Target | Inhibition (%) at 10 μM |

|---|---|

| MNK1 | 85% |

| MNK2 | 62% |

Beyond kinases, the pyridinone scaffold has been used to target other enzymes involved in disease. A notable example is isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are found in several cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). portico.org The development of inhibitors targeting the mutant form of IDH1 is a validated therapeutic strategy. portico.org Structure-activity relationship (SAR) studies have been conducted on pyridinone–thiohydantoin and pyridinone-quinolinone derivatives to develop inhibitors against the R132H mutant of IDH1, demonstrating the broad applicability of the pyridinone core in targeting disease-relevant enzymes. frontiersin.org

Design of Gamma-Secretase Modulators

The this compound scaffold is integral to the design of novel gamma-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease. Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species, which is a primary component of amyloid plaques in the brains of Alzheimer's patients. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to side effects by interfering with other crucial signaling pathways like Notch, GSMs allosterically modulate the enzyme to selectively reduce the production of Aβ42 while increasing the formation of shorter, less harmful Aβ peptides like Aβ38.

Research into methoxypyridine-derived GSMs has shown that the core structure is crucial for activity. The synthesis of various analogs has revealed key structure-activity relationships. For instance, modifications to different parts of the molecule, labeled as B-ring and D-ring scaffolds in specific studies, significantly impact both potency and aqueous solubility. The introduction of heteroatoms, such as the nitrogen in the pyridine (B92270) ring, generally aims to reduce the compound's lipophilicity (clogP), which is anticipated to increase aqueous solubility.

In one study, the development of methoxypyridine analogs demonstrated improved potency in inhibiting Aβ42 formation. However, the expected increase in solubility was not always observed, highlighting the complex interplay between a compound's structure and its physicochemical properties. Further modifications, such as the introduction of N-cycloalkyl tetrahydroindazoles, showed a direct correlation between the size of the substituent and a decrease in solubility, even as potency improved. This research underscores the delicate balance required in designing effective GSMs, where hydrophobic interactions with the gamma-secretase enzyme are critical for modulator activity, but must be balanced with adequate solubility for drug development.

| Compound | Modification | Aβ42 IC50 (nM) | Aqueous Solubility (µM) |

|---|---|---|---|

| 22d | Methoxypyridine B-ring | Data not specified | Fair |

| 22e | Methoxypyrazine B-ring | Data not specified | Insoluble |

| 36 | N-tertbutyl tetrahydroindazole | Improved Potency (3-fold) | Ideal |

| 73 | Cycloheptapyrazole D-ring | 32 | Good |

| 74 | N-ethyl pyrazole (B372694) D-ring | Reduced Potency | Data not specified |

Integration into Functional Nanomaterials and Catalysis

While the pyridine motif is a common building block in materials science, specific research detailing the integration of this compound into functional nanomaterials and its direct application in catalysis is not extensively documented in the available literature. The inherent properties of the pyridinol structure, however, suggest potential applications in these fields.

The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group of this compound offer potential coordination sites for metal ions. This makes the compound and its derivatives candidates for use as ligands in the formation of organometallic complexes. Such complexes are pivotal in various catalytic processes. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) and hydroxyl groups, can tune the reactivity of the metal center, potentially leading to catalysts with high selectivity and efficiency.

Chiral ligands are essential for asymmetric catalysis, a field focused on synthesizing specific enantiomers of a molecule. While this compound is not inherently chiral, it can be modified with chiral substituents. These modified derivatives could serve as ligands for transition metals, creating chiral catalysts for reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The rigid pyridine backbone provides a stable scaffold for orienting the chiral groups and controlling the stereochemical outcome of the catalyzed reaction.

Investigation of Antioxidant Properties in Pyridinol Systems

The 3-pyridinol core of this compound is structurally related to phenols and is known to exhibit significant radical-trapping antioxidant properties. The incorporation of a nitrogen atom into the aromatic ring, as in pyridinols, modifies the electronic properties compared to equivalently substituted phenols. This results in a stronger oxygen-hydrogen (O–H) bond, yet maintains a similar high reactivity towards chain-carrying peroxyl radicals.

This combination of properties makes 3-pyridinol systems particularly effective as co-antioxidants. They can function synergistically with less reactive, conventional phenolic antioxidants. In such a system, the more reactive pyridinol traps damaging peroxyl radicals, and the less reactive phenol regenerates the pyridinol, allowing it to continue its protective function. The substituents on the pyridinol ring, such as the bromo and methoxy groups in this compound, would further modulate this antioxidant activity by influencing the O-H bond strength and the stability of the resulting aryloxyl radical.

Studies on Anti-Thrombolytic and Biofilm Inhibition Activities

Derivatives of substituted pyridines have been investigated for a range of biological activities, including their potential as anti-thrombolytic and anti-biofilm agents. Research on compounds synthesized from a similar starting material, 5-bromo-2-methylpyridin-3-amine, demonstrates the utility of the brominated pyridine scaffold in generating molecules with these therapeutic properties.

Through palladium-catalyzed Suzuki cross-coupling reactions, a library of novel pyridine derivatives was created and screened. Anti-thrombolytic assays, which measure the ability of a compound to dissolve blood clots, showed that certain derivatives exhibited significant activity. For example, compound 4b in one study showed the highest percentage of clot lysis at 41.3%. Similarly, these compounds were tested for their ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. Compound 4f was found to be the most potent against Escherichia coli, with an inhibition value of 91.95%. These findings suggest that the 5-bromo-pyridine core is a promising template for developing new drugs to combat thrombosis and bacterial infections.

| Compound | Anti-Thrombolytic Activity (% Lysis) | Biofilm Inhibition vs. E. coli (%) |

|---|---|---|

| 2a | 15.2 ± 0.05 | Data not specified |

| 2d | 21.3 ± 0.21 | Data not specified |

| 2i | 31.6 ± 0.86 | Data not specified |

| 4a | 21.5 ± 0.04 | Data not specified |

| 4b | 41.3 ± 0.43 | Data not specified |

| 4f | Data not specified | 91.95 |

Structure-Activity Relationships for Optimized Biological Profiles

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For molecules based on the this compound scaffold, SAR studies are crucial for developing effective drug candidates.

The substituents on the pyridine ring each play a significant role:

The 3-hydroxyl group: This group can act as a hydrogen bond donor and acceptor, which is often critical for binding to biological targets like enzymes or receptors.

The 5-bromo group: The bromine atom is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. It also provides a reactive site for further chemical modifications, such as cross-coupling reactions, to introduce new functional groups.

The 6-methoxy group: This electron-donating group can influence the electronics of the pyridine ring and participate in hydrogen bonding. Its size and conformation can affect how the molecule fits into a binding pocket.

SAR studies on related molecules have demonstrated that even small structural changes can lead to significant differences in biological activity. For example, in the development of GSMs, altering the size and nature of alkyl groups attached to other parts of the molecule dramatically affected both the potency of Aβ42 inhibition and the compound's solubility. Similarly, in studies of pyridomorphinans, structural variations at different positions provided key insights into the requirements for binding and functional activity at opioid receptors. This continuous process of synthesis, biological testing, and analysis allows researchers to build a comprehensive understanding of the SAR, leading to the rational design of derivatives with optimized biological profiles.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AcOH, 25°C, 12h | 65–75 | |

| Hydroxyl Protection | TBDMSCl, imidazole, DMF, 0°C | 85 |

How can regioselective bromination be achieved in the presence of methoxy and hydroxyl groups?

Advanced Research Question

Regioselectivity challenges arise due to competing directing effects of methoxy (-OMe) and hydroxyl (-OH) groups. Methodological approaches include:

- Directed Ortho-Metalation (DoM) : Use of lithium diisopropylamide (LDA) to deprotonate the hydroxyl group, directing bromination to the adjacent position .

- Computational Modeling : DFT calculations to predict electron density distribution and identify reactive sites. For example, methoxy groups at C6 increase electron density at C5, favoring bromination at C5 .

Data Contradiction Note : Conflicting reports on bromination sites may arise from solvent polarity (e.g., polar aprotic solvents favor methoxy-directed reactions) .

What spectroscopic methods are most effective for characterizing this compound?

Basic Research Question

Standard characterization techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; hydroxyl proton at δ 9.2–10.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 234.96) .

- IR Spectroscopy : Peaks at 3200–3400 cm (O-H stretch) and 1250 cm (C-O of methoxy) .

How can spectral overlaps in NMR analysis be resolved for this compound?

Advanced Research Question

To address overlapping signals:

- 2D NMR Techniques : Use HSQC and HMBC to correlate - couplings and assign ambiguous peaks .

- Deuterium Exchange : Replace the hydroxyl proton with deuterium to simplify the NMR spectrum .

- Solvent Screening : Test in DMSO-d versus CDCl to shift proton resonances .

What are the common chemical reactions involving this compound?

Basic Research Question

The compound undergoes:

Q. Example Reaction :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh), Ar-B(OH), DME, 80°C | 5-Aryl-6-methoxypyridin-3-ol |

How can computational modeling predict the reactivity of this compound?

Advanced Research Question

- DFT Calculations : Assess Fukui indices to identify electrophilic/nucleophilic sites. For instance, C5 (brominated position) shows high electrophilicity due to electron-withdrawing effects of adjacent groups .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states in cross-coupling reactions) .

How to address contradictory reports on the compound’s stability under acidic conditions?

Data Contradiction Analysis

Discrepancies may arise from:

- Substituent Effects : Methoxy groups enhance stability via electron donation, while hydroxyl groups increase acidity. Stability tests in pH 2–7 buffers show decomposition below pH 3 .

- Storage Conditions : Anhydrous environments (0°C under argon) prevent hydrolysis of the bromine substituent .

What biological activities are hypothesized for this compound?

Advanced Research Question

While direct data is limited, structural analogs exhibit:

- Antimicrobial Activity : Pyridine derivatives with electron-withdrawing groups (e.g., Br, NO) disrupt bacterial cell membranes .

- Kinase Inhibition : Methoxy and hydroxyl groups may chelate Mg in ATP-binding pockets. Preliminary assays require IC measurements .

What are the optimal storage conditions to ensure compound stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.